3-Amino-5-chloropyridin-2-ol hydrochloride
CAS No.: 1261906-29-9
Cat. No.: VC0058874
Molecular Formula: C5H6Cl2N2O
Molecular Weight: 181.016
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261906-29-9 |
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Molecular Formula | C5H6Cl2N2O |
Molecular Weight | 181.016 |
IUPAC Name | 3-amino-5-chloro-1H-pyridin-2-one;hydrochloride |
Standard InChI | InChI=1S/C5H5ClN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2H,7H2,(H,8,9);1H |
Standard InChI Key | UIJBMVGLKKCQFX-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC=C1Cl)N.Cl |
Introduction
Structural Identification and Nomenclature
3-Amino-5-chloropyridin-2-ol hydrochloride belongs to the family of substituted pyridines, specifically categorized as a halogenated aminopyridinol salt. The compound features a pyridine ring with three functional groups: an amino group at position 3, a chlorine atom at position 5, and a hydroxyl group at position 2, with the entire molecule existing as a hydrochloride salt . This structural arrangement contributes to its distinct chemical behavior and potential reactivity patterns.
The compound is also known by its synonym 3-Amino-5-chloro-2-hydroxypyridine hydrochloride, which emphasizes its hydroxypyridine structure rather than the pyridinol tautomeric form . This nomenclature variability reflects the tautomeric nature of the compound, where the hydroxypyridine and pyridinone forms can interconvert under specific conditions.
Chemical Properties and Composition
3-Amino-5-chloropyridin-2-ol hydrochloride demonstrates distinct chemical characteristics defined by its molecular structure and functional groups. The compound's molecular formula is C₅H₆Cl₂N₂O, indicating five carbon atoms, six hydrogen atoms, two chlorine atoms (one from the pyridine substituent and one from the hydrochloride salt), two nitrogen atoms, and one oxygen atom .
The exact molecular mass of the compound is 179.98600, with a calculated molecular weight of 181.02000 . This slight difference between exact mass and molecular weight arises from the isotopic distribution of constituent atoms, particularly chlorine which exists naturally as multiple isotopes.
Structural Features and Reactivity
The reactivity of 3-Amino-5-chloropyridin-2-ol hydrochloride is influenced by several key structural features:
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The amino group at position 3 serves as a potential nucleophilic center and can participate in various chemical transformations.
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The chlorine substituent at position 5 can undergo nucleophilic aromatic substitution reactions under appropriate conditions.
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The hydroxyl group at position 2 contributes to hydrogen bonding capabilities and can be involved in acid-base reactions.
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The hydrochloride salt formation affects solubility profiles and modifies the compound's behavior in aqueous environments.
Table 1 summarizes the key chemical properties of 3-Amino-5-chloropyridin-2-ol hydrochloride:
Property | Value |
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Molecular Formula | C₅H₆Cl₂N₂O |
Exact Mass | 179.98600 |
Molecular Weight | 181.02000 |
LogP | 2.40600 |
Polar Surface Area (PSA) | 59.14000 |
CAS Number | 1261906-29-9 |
The compound's calculated LogP value of 2.40600 suggests moderate lipophilicity, which has implications for its membrane permeability and potential pharmacokinetic behavior . The polar surface area (PSA) of 59.14000 further characterizes its potential for penetrating cellular membranes and interacting with biological systems .
Applications and Research Significance
The structural features of 3-Amino-5-chloropyridin-2-ol hydrochloride suggest potential applications in pharmaceutical research and organic synthesis. Substituted aminopyridines and their derivatives have historically found applications as building blocks in medicinal chemistry, particularly in the development of compounds with biological activity.
Comparisons with Structurally Related Compounds
Understanding the properties of 3-Amino-5-chloropyridin-2-ol hydrochloride can be enhanced by comparing it with structurally related compounds. Two such compounds appear in the research data:
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5-Amino-3-chloropyridin-2-ol (CAS: 1314916-27-2): This compound represents the free base form of our target compound, without the hydrochloride salt component. It has a molecular weight of 144.56 g/mol and can exist in tautomeric forms including 5-amino-3-chloro-1H-pyridin-2-one .
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3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride (CAS: 1432754-58-9): This compound has an additional methyl group between the pyridine ring and the amino group, resulting in a slightly higher molecular weight of 195.046 g/mol .
These structural variations highlight the diversity of substituted aminochloropyridinols and their potential for different chemical behaviors and applications.
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